molecular formula C32H39N3O10 B557342 Camptothecin CAS No. 251316-95-7

Camptothecin

货号: B557342
CAS 编号: 251316-95-7
分子量: 625.7 g/mol
InChI 键: PPJJNRMPWUVGHL-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Camptothecin is a naturally occurring, pentacyclic quinoline alkaloid first isolated from the Chinese tree Camptotheca acuminata . It functions as a potent and selective inhibitor of the nuclear enzyme DNA topoisomerase I (Topo I), which is its primary validated mechanism of action . In research, this compound exerts its cytotoxic effects by specifically stabilizing the transient Topo I-DNA cleavable complex, forming a ternary complex that prevents DNA re-ligation . This stabilization converts single-strand breaks into irreversible double-strand breaks when the replication fork collides with the complex during DNA synthesis, ultimately triggering apoptosis in rapidly dividing cells . This S-phase specific action makes it a valuable tool for studying DNA damage and repair mechanisms.While this compound itself demonstrated significant anticancer activity in preliminary clinical trials, its development was hampered by challenges such as low aqueous solubility, instability of its active lactone ring at physiological pH, and adverse effects . Consequently, it serves as a crucial lead compound in medicinal chemistry, and its structure-activity relationship (SAR) has been extensively studied to develop semi-synthetic analogues like topotecan and irinotecan, which are now FDA-approved drugs . Beyond oncology, this compound has shown research utility in other areas, including studies on insecticidal activity .Researchers value this compound as a foundational chemical tool for investigating Topo I function, cellular apoptosis pathways, and multi-drug resistance, as well as for the development of novel drug delivery systems such as liposomal and nanoparticle formulations to overcome its physicochemical limitations .

属性

Key on ui mechanism of action

Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis.

CAS 编号

251316-95-7

分子式

C32H39N3O10

分子量

625.7 g/mol

IUPAC 名称

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1

InChI 键

PPJJNRMPWUVGHL-MHZLTWQESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O

手性 SMILES

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

规范 SMILES

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

熔点

275-277 °C

其他CAS编号

7689-03-4

Pictograms

Acute Toxic

同义词

camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative

产品来源

United States

准备方法

Traditional Solvent Extraction

Early extraction methods relied on isolating CPT directly from Camptotheca acuminata bark or seeds using organic solvents like methanol or ethanol. However, these methods suffered from low yields (0.002–0.005% w/w) due to CPT’s propensity to hydrolyze into its inactive carboxylate form under aqueous conditions. A breakthrough came with the adoption of alkaline aqueous solutions (pH 8–10), which stabilize the lactone form by shifting the equilibrium away from the carboxylate. For instance, ultrasonic-assisted extraction with 0.1% sodium hydroxide increased yields to 0.12% w/w while reducing processing time by 40% compared to conventional methods.

Table 1: Comparison of Natural Extraction Techniques

MethodSolvent SystemYield (%)Purity (%)Reference
Ethanol Reflux80% Ethanol0.00385
Alkaline Ultrasonication0.1% NaOH0.1292
Macroporous ResinEthyl Acetate0.0995

Advanced Purification Techniques

Post-extraction purification often involves macroporous adsorption resins (e.g., D101 or AB-8) to selectively bind CPT. A patented method achieved 95% purity by acidifying the extract to pH 5–6, adsorbing CPT onto resin, and eluting with ethyl acetate. Recrystallization from acetone-methanol (1:3 v/v) further enhanced purity to 98%. These steps address the key challenge of separating CPT from structurally similar alkaloids like 10-hydroxythis compound.

Synthetic and Semi-Synthetic Derivatives

Quinoline Ring Modifications

The quinoline ring (A–B rings) tolerates substitutions at positions 7, 9, 10, and 11 without compromising topoisomerase I inhibition. Irinotecan, a 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy derivative, exemplifies this approach. Its synthesis involves:

  • Acylation of 10-hydroxythis compound with 4-(1-piperidino)piperidine-1-carbonyl chloride.

  • Purification via silica gel chromatography (ethyl acetate:hexane = 3:7).
    Irinotecan’s water-soluble piperidinopiperidine group improves lactone stability, achieving a plasma half-life of 12 hours compared to CPT’s 1.5 hours.

E-Ring Stabilization Strategies

The E-ring lactone’s hydrolysis remains a critical limitation. Modifications at C20, such as esterification with glycolic acid, prolong lactone stability by 3-fold in human serum. A 2019 study demonstrated that coupling CPT to monoclonal antibodies via a cleavable linker (e.g., Val-Cit-PABC) enhanced tumor-specific delivery. The conjugate showed a 50% reduction in HT-29 xenograft tumor volume at 2 mg/kg, outperforming free CPT by 30%.

Novel Formulation Technologies

Nanocrystal Systems

To bypass solubility issues, CPT nanocrystals (NCs) were prepared via sonication-precipitation without surfactants. Key parameters include:

  • Sonication Time : 10 minutes at 20 kHz optimal for 150 nm particles.

  • Stability : NCs retained 98% lactone form after 6 months at 4°C.
    In MCF-7 xenograft models, CPT-NCs achieved 5× higher tumor accumulation (24.5 μg/g vs. 4.8 μg/g for solutions) and reduced tumor growth by 68% versus controls.

Table 2: this compound Nanocrystal Properties

ParameterValueMethodReference
Particle Size150 ± 25 nmDynamic Light Scattering
Zeta Potential-32 ± 4 mVElectrophoresis
Drug Loading89.3%HPLC

Polymer Conjugates

Polymer-based systems like PEG-CPT (polyethylene glycol conjugate) extend circulation half-life to 18 hours. A 2025 preclinical trial reported a 40% complete remission rate in colorectal cancer models at 15 mg/kg, with no observed hematologic toxicity.

Industrial-Scale Production Challenges

Cost-Effectiveness Analysis

Producing 1 kg of CPT via alkaline ultrasonication costs approximately $12,000, with 60% attributed to raw plant material. Semi-synthetic routes from 10-hydroxythis compound reduce costs to $8,500/kg but require costly chiral resolution steps.

Environmental Impact

Traditional ethanol extraction generates 300 L of waste per kg CPT, whereas resin-based methods cut waste to 50 L. China’s Green Chemistry Initiative now mandates solvent recovery rates >90% for CPT manufacturing licenses .

化学反应分析

Hydrolysis and Reduction Reactions

CPT undergoes alkaline hydrolysis to form a carboxylate salt, followed by reduction and re-lactonization ( ).

Reaction Scheme:

  • Hydrolysis :
    • Conditions : Aqueous NaOH, KOH, or tetraalkylammonium hydroxides (pH > 10).
    • Product : Water-soluble carboxylate salt (E-ring opened).
    • Yield : >80% conversion under optimized conditions ( ).
  • Reduction :
    • Catalysts : Pd/C, PtO₂, or Raney Ni in ethanol.
    • Targets : Nitro → amine, alkene → alkane, cyano → aminomethyl.
    • Example : Hydrogenation of 20-nitro-CPT to 20-amino-CPT ( ).
  • Re-lactonization :
    • Conditions : Acidification (HCl, H₂SO₄, or acetic acid).
    • Product : Regenerated lactone form with restored bioactivity ( ).

Key Data:

Reaction StepCatalyst/ReagentSolventYield (%)
HydrolysisNaOH (1M)H₂O85
HydrogenationPd/C (10% wt)EtOH92
AcidificationHCl (0.5M)H₂O95

Enzymatic Oxidation

Two cytochrome P450 monooxygenases from C. acuminata catalyze regioselective hydroxylation ( ):

Enzymatic Modifications:

  • CPT10H : 10-hydroxylation → 10-hydroxythis compound (10HCPT) .
  • CPT11H : 11-hydroxylation → 11-hydroxythis compound (11HCPT) .

Performance Data:

EnzymeConversion Rate (%)Regioselectivity
CPT10H6710-position
CPT11H6111-position

Esterification and Click Chemistry

  • CPT-Azide Synthesis :
    • Reagents : 6-azidohexanoic acid, EDC, DMAP.
    • Yield : 60% ( ).
  • Polymer Conjugation :
    • Conditions : CuBr(PPh₃)₃/DIPEA in dichloromethane.
    • Product : P(EAMO)-g-CPT with 7.5 CPT units per polymer chain ( ).

7-Position Functionalization

  • Acylation :
    • Reagents : HOBt, EDCI, amines.
    • Products : 7-carboxamide derivatives with enhanced solubility (e.g., 7-(2-aminoethyl)carboxamide-CPT) ( ).

Stability Outcomes:

Modification TypeLactone Retention (%)Water Solubility (mg/mL)
CPT-azide980.15
P(EAMO)-g-CPT10012.4

Lactone-Carboxylate Equilibrium

CPT’s E-ring exists in equilibrium between active lactone and inactive carboxylate forms, influenced by pH and serum albumin ( , ):

Stability Factors:

  • pH 5.0 : >90% lactone.
  • pH 7.4 : <10% lactone (predominantly carboxylate).
  • Human Serum Albumin (HSA) : Binds carboxylate form, shifting equilibrium ( ).

Key Enzymes:

  • Tryptophan decarboxylase (TDC) : Converts tryptophan → tryptamine.
  • Cytochrome P450s : Catalyze late-stage oxidations.

Electrochemical Behavior

CPT exhibits pH-dependent redox activity at pyrolytic graphite electrodes ( ):

  • Oxidation Peak : 0.65 V (vs. Ag/AgCl) at pH 4.0.
  • Interaction with HSA : Reduces peak current due to non-electrochemical complex formation ( ).

相似化合物的比较

Structural Analogues and Derivatives

CPT derivatives and synthetic analogues are designed to enhance solubility, stability, and target specificity. Key examples include:

Compound Structural Modification Key Findings Reference
Irinotecan 10-hydroxy-CPT + piperidino-piperidine Prodrug; activated to SN-36. Used for colorectal cancer. Higher toxicity than topotecan .
Topotecan 9-dimethylaminomethyl-10-hydroxy-CPT Improved water solubility. FDA-approved for ovarian cancer. IC₅₀: 0.01–0.1 µM in solid tumors .
Piperazinyl-thiourea CPT derivatives C-7 substitution with piperazinyl-thiourea Compounds 13g and 13o showed IC₅₀ = 0.275–0.514 µM vs. multidrug-resistant KBvin cells, outperforming topotecan (IC₅₀ = 0.511 µM) .
Benzimidazole-1,3,4-oxadiazoles Non-CPT small molecules Compounds 5a, 5b, 5d, 5e, 5k, 5l, 5n, and 5o exhibited Topo I inhibition comparable to CPT at equivalent concentrations .

Mechanistic Insights :

  • Homocamptothecins (e.g., diflomotecan) stabilize the lactone ring, prolonging half-life and enhancing DNA damage .
  • 10-O-substituted SN-38 derivatives improve solubility while retaining Topo I inhibition .

Key Observations :

  • Fungal-derived CPT (e.g., P. chrysogenum) shows superior activity to plant-derived CPT in colon and liver cancer models .
  • Pumiloside shares structural homology with CPT but requires metabolic activation for efficacy .
Resistance Profiles

CPT analogues exhibit differential resistance mediated by ATP-binding cassette (ABC) transporters:

Cell Line Resistance Factor (vs. Parental) Mechanism Reference
S1-M1-80 (colon cancer) 400–1,000× resistance to topotecan, SN-38 MXR/ABCG2 overexpression; reduced drug accumulation .
MCF-7 AdVp3,000 (breast cancer) 500× resistance to SN-38 MXR/ABCG2 + UDP-glucuronosyltransferase activity .

Notable Contrast: Parental cells remain sensitive to natural CPT due to its lower affinity for ABC transporters .

Synergistic Combinations

CPT enhances efficacy when combined with other agents:

  • Capsaicin : Synergistically induces apoptosis in small-cell lung cancer (SCLC) via caspase-3 activation .
  • Cisplatin : Combined regimens show additive effects in ovarian and colorectal cancers .

常见问题

Q. What experimental design considerations are critical for assessing Camptothecin's cytotoxicity in cancer cell lines?

  • Methodological Answer: Dose-response studies should use concentrations validated in prior literature (e.g., 2–10 µM for NPC cells ). Time-course experiments (24–72 hours) are essential to capture dynamic effects, as viability inhibition peaks at 48–72 hours . Include positive controls (e.g., etoposide for topoisomerase inhibition) and normalize data to untreated cells. Replicate experiments ≥3 times to account for biological variability. Use assays like MTT or flow cytometry for viability, supplemented with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. How does this compound induce apoptosis, and what molecular markers should be monitored?

  • Methodological Answer: this compound stabilizes topoisomerase I-DNA cleavage complexes, causing replication fork collapse and double-strand breaks . Key markers include:
  • DNA damage: γH2AX foci (immunofluorescence) .
  • Cell cycle arrest: S-phase accumulation via flow cytometry (e.g., 48-hour treatment in NPC cells ).
  • Apoptosis: Caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot) .
  • Transcriptional dysregulation: RNA-seq or Bru-Seq to assess genome-wide RNA synthesis inhibition .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across cancer types?

  • Methodological Answer: Discrepancies often arise from tumor-specific factors:
  • Topoisomerase I expression levels: Quantify via qPCR or immunohistochemistry (e.g., higher expression correlates with sensitivity in colorectal cancer ).
  • DNA repair capacity: Use isogenic cell lines with CRISPR-edited repair genes (e.g., ERCC1 or XPF knockout) to assess repair pathway contributions .
  • Microenvironmental factors: Co-culture models with fibroblasts or immune cells to mimic in vivo conditions . Clinical trial meta-analyses (e.g., 33 trials across 14 cancer types ) can identify context-dependent efficacy.

Q. What strategies optimize this compound’s combination with other therapeutics to overcome resistance?

  • Methodological Answer:
  • Synergy screening: Use Chou-Talalay combination index (CI) assays. For example, niclosamide enhances this compound’s glioblastoma cytotoxicity via STAT3 inhibition .
  • Nanodelivery systems: Characterize drug-loaded nanoparticles (e.g., biotinylated cellulose nanowhiskers) for tumor targeting . Validate uptake via confocal microscopy and pharmacokinetic studies .
  • Resistance mechanisms: Profile ATP-binding cassette (ABC) transporters (e.g., ABCG2 overexpression) using siRNA knockdown or inhibitor co-treatment (e.g., Ko143) .

Q. How can multi-omics approaches elucidate this compound’s tissue-specific biosynthesis in Camptotheca acuminata?

  • Methodological Answer:
  • Transcriptome-proteome integration: Perform RNA-seq and LC-MS/MS on bark, leaves, and roots to identify tissue-specific enzymes (e.g., strictosidine synthase) .
  • Alternative splicing analysis: Use tools like rMATS to detect splicing variants regulating biosynthetic genes .
  • CRISPR-mediated gene editing: Knock out candidate transcription factors (e.g., MYB or bHLH) to validate their role in this compound production .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing this compound’s transcription inhibition effects?

  • Methodological Answer:
  • RNA-seq data: Apply DESeq2 or edgeR for differential expression analysis. Focus on large genes (>100 kb), which show preferential inhibition .
  • Enhancer RNA detection: Use HOMER or CAGE data to map transcription beyond termination sites .
  • Pathway enrichment: Tools like GSEA or DAVID to identify suppressed pathways (e.g., proto-oncogenes) and upregulated pro-apoptotic genes .

Q. How should researchers validate novel this compound derivatives in preclinical models?

  • Methodological Answer:
  • In vitro profiling: Screen derivatives in the NCI-60 panel for IC50 comparisons . Include topotecan and irinotecan as benchmarks.
  • Pharmacokinetics: Conduct LC-MS/MS to assess plasma stability and metabolite formation (e.g., lactone ring hydrolysis) .
  • Xenograft models: Use immunodeficient mice with patient-derived xenografts (PDX) for efficacy and toxicity studies (e.g., 6 mg/kg dosing ).

Ethical & Safety Considerations

Q. What preclinical safety assessments are critical for this compound-based therapies?

  • Methodological Answer:
  • Organ toxicity: Histopathological analysis of liver/kidney in rodent models .
  • Reproductive toxicity: Zebrafish embryo assays to evaluate teratogenicity .
  • Genotoxicity: Comet assays or micronucleus tests to quantify DNA damage in non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camptothecin
Reactant of Route 2
Reactant of Route 2
Camptothecin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。